Evidence 1: GFRα-1 Binding Affinity — Aminoquinol vs. Native GDNF Ligand
Aminoquinol (XIB4035) concentration-dependently inhibits [¹²⁵I]GDNF binding to GFRα-1 in Neuro-2A cells, yielding an IC₅₀ of 10.4 μM [1]. Unlike the native ~30 kDa GDNF protein ligand, which cannot cross the blood-brain barrier and requires invasive intracerebral delivery, aminoguinol is a non-peptidyl small molecule (MW 456.45) that is cell-permeable and amenable to systemic or topical administration . This represents the first demonstration that a non-peptidyl small molecule can functionally engage and activate a receptor complex normally requiring a large protein ligand.
| Evidence Dimension | Competitive displacement of [¹²⁵I]GDNF binding to GFRα-1 receptor |
|---|---|
| Target Compound Data | Aminoquinol (XIB4035) IC₅₀ = 10.4 μM |
| Comparator Or Baseline | Native GDNF (baseline: cognate ligand with sub-nanomolar receptor affinity; aminoguinol is the only small-molecule GFRα-1 agonist identified to date) |
| Quantified Difference | 10.4 μM IC₅₀ for displacement of radiolabeled GDNF; no other small-molecule GFRα-1 agonist with comparable binding data identified in the literature |
| Conditions | Neuro-2A mouse neuroblastoma cells; [¹²⁵I]GDNF radioligand displacement assay (Tokugawa et al., 2003) |
Why This Matters
For procurement in neurodegenerative disease research (Parkinson's disease, neuropathy), aminoguinol provides the only commercially available non-peptidyl small-molecule tool to activate GFRα-1/RET signaling without the delivery limitations of GDNF protein.
- [1] Tokugawa K, Yamamoto K, Nishi K, et al. XIB4035, a novel nonpeptidyl small molecule agonist for GFRα-1. Neurochemistry International. 2003;42(1):81-86. DOI: 10.1016/S0197-0186(02)00053-0. View Source
